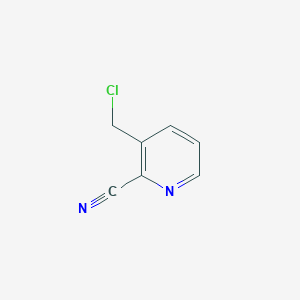
3-(Chloromethyl)picolinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)picolinonitrile is an organic compound with the molecular formula C7H5ClN2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of a chloromethyl group at the third position and a carbonitrile group at the second position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)picolinonitrile can be achieved through several methods. One common method involves the reaction of 2-chloropyridine with formaldehyde and hydrogen cyanide. The reaction typically occurs under acidic conditions, and the product is isolated through distillation or crystallization.
Another method involves the use of 2-pyridinecarbonitrile as a starting material. This compound is reacted with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also minimizes the risk of human error and enhances safety.
Análisis De Reacciones Químicas
Types of Reactions
3-(Chloromethyl)picolinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols, to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form pyridine-2-carbonitrile derivatives with different functional groups.
Reduction Reactions: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents, such as dimethylformamide or acetonitrile, at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride is commonly employed.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives of pyridine-2-carbonitrile.
Oxidation Reactions: Products include pyridine-2-carboxylic acid derivatives.
Reduction Reactions: Products include primary amines.
Aplicaciones Científicas De Investigación
3-(Chloromethyl)picolinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)picolinonitrile depends on its specific application. In biological systems, the compound can interact with various molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially altering their function. The carbonitrile group can participate in hydrogen bonding or other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-(Chloromethyl)pyridine-3-carbonitrile: Similar structure but with different positional isomerism.
3-(Bromomethyl)pyridine-2-carbonitrile: Similar structure with a bromine atom instead of chlorine.
3-(Chloromethyl)pyridine-4-carbonitrile: Similar structure but with the carbonitrile group at the fourth position.
Uniqueness
3-(Chloromethyl)picolinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chloromethyl and carbonitrile groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and drug development.
Propiedades
Número CAS |
205984-76-5 |
|---|---|
Fórmula molecular |
C7H5ClN2 |
Peso molecular |
152.58 g/mol |
Nombre IUPAC |
3-(chloromethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H5ClN2/c8-4-6-2-1-3-10-7(6)5-9/h1-3H,4H2 |
Clave InChI |
NSHRDLJXYGLUCT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)C#N)CCl |
SMILES canónico |
C1=CC(=C(N=C1)C#N)CCl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













